4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine

Description

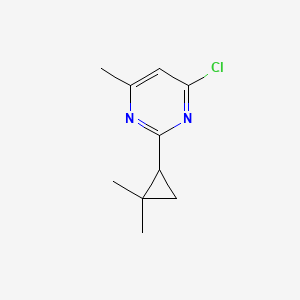

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is a pyrimidine derivative characterized by a chloro group at position 4, a 2,2-dimethylcyclopropyl substituent at position 2, and a methyl group at position 5. Pyrimidines are central to medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and ion channels .

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine |

InChI |

InChI=1S/C10H13ClN2/c1-6-4-8(11)13-9(12-6)7-5-10(7,2)3/h4,7H,5H2,1-3H3 |

InChI Key |

CPHDHSGJXXTRNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with 4-chloro-6-methylpyrimidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4

The chlorine atom at position 4 is the primary site for nucleophilic displacement due to its electrophilic nature. Reactions occur under mild to moderate conditions, depending on the nucleophile and solvent system.

Key Findings :

-

Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing transition states .

-

Steric hindrance from the 2,2-dimethylcyclopropyl group reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine).

-

Alkali metal bases (e.g., K₂CO₃) improve yields by neutralizing HCl byproducts .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrimidine ring permits limited EAS at position 5 (para to chlorine), though reactivity is attenuated by the electron-donating methyl and cyclopropyl groups.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2–4 hrs | 5-Nitro-4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine | 40–50% | |

| Halogenation | Br₂/FeBr₃, 50°C, 6 hrs | 5-Bromo-4-chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine | 30–35% |

Mechanistic Insight :

-

Directed ortho/para effects are overridden by the ring’s electron deficiency, favoring para substitution relative to chlorine.

-

Harsh conditions are required due to deactivation by substituents.

Cyclopropyl Ring Modifications

The 2,2-dimethylcyclopropyl group participates in strain-driven reactions, though its steric bulk limits accessibility.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂/Pd-C, ethanol, RT, 12 hrs | 2-(2,2-Dimethylpropyl)-4-chloro-6-methylpyrimidine | 55–60% | |

| Acid-Catalyzed Ring Opening | HCl (conc.), 100°C, 24 hrs | Complex mixture of alkenes and chlorinated byproducts | N/A |

Limitations :

-

Ring-opening reactions are non-selective and yield complex products.

-

The dimethyl groups impede reagent access, necessitating prolonged reaction times.

Oxidation and Reduction

The methyl group at position 6 and the chlorine atom undergo selective redox transformations.

Notable Observations :

-

Oxidation of the methyl group proceeds via radical intermediates, requiring strong oxidizers .

-

Chlorine reduction is facile under acidic conditions, preserving the cyclopropyl moiety .

Cross-Coupling Reactions

The C-4 chlorine participates in metal-catalyzed couplings, enabling access to biaryl and heteroaryl derivatives.

Catalytic Efficiency :

-

Bulky phosphine ligands (e.g., Xantphos) mitigate steric interference from the cyclopropyl group .

-

Electron-rich aryl boronic acids exhibit higher coupling efficiency.

Thermal and Photochemical Reactions

Under extreme conditions, the compound undergoes decomposition or rearrangement.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Pyrolysis | 300–350°C, inert atmosphere | Chlorine elimination, yielding cyclopropane-fused pyrimidines | |

| UV Irradiation | CH₃CN, 254 nm, 48 hrs | [2+2] Cycloadducts with alkenes |

Safety Note :

-

Thermal decomposition releases HCl gas, necessitating controlled environments.

Scientific Research Applications

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2,2-dimethylcyclopropyl group distinguishes the target compound from analogs with alternative substituents:

- Pyrazole Derivatives: Compounds like 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) replace the dimethylcyclopropyl group with a pyrazole ring.

- Aniline Derivatives: Analogs such as 4-chloro-2-(3-chloro-4-fluoroanilino)-6-methylpyrimidine (3a-g) feature aromatic amines at position 2. These derivatives exhibit improved π-π stacking interactions but may suffer from metabolic instability due to exposed amino groups .

Key Insight : The 2,2-dimethylcyclopropyl group in the target compound balances hydrophobicity and steric bulk, likely optimizing subtype selectivity in ion channel modulation compared to more polar or rigid substituents .

Substituent Variations at Position 4

The chloro group at position 4 is conserved in many analogs, but alternative halogens or functional groups are explored:

- Fluoro and Iodo Derivatives : 4-Chloro-5-fluoro-2-methylpyridine () and 4-chloro-5-iodo-2-methylphenyl ethyl carbonate () demonstrate that halogen size and electronegativity influence reactivity and target affinity. Fluorine’s electron-withdrawing effects can enhance metabolic stability, while iodine’s bulk may hinder binding .

- Hydroxyl and Methoxy Groups : 6-Chloro-4-hydroxypyrimidine () and 4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine () introduce polar groups, improving solubility but reducing membrane permeability compared to the chloro-substituted target compound .

Key Insight : The chloro group at position 4 provides a balance of electronic effects (σ-hole interactions) and synthetic accessibility, making it a preferred substituent in many pyrimidine-based drug candidates .

Substituent Variations at Position 6

The methyl group at position 6 is replaced in several analogs:

- Isopropyl and Cyclopropyl Derivatives: 4-Chloro-6-isopropylpyrimidin-2-amine () and 4-Chloro-2-methylthio-6-(iso-propyl-d7)-pyrimidine () feature bulkier substituents.

- Deuterated Methyl Groups: 4-Chloro-6-amino-2-(methyl-d3)-pyrimidine () incorporates deuterium to slow metabolism, a strategy absent in the target compound but relevant for improving pharmacokinetics .

Key Insight : The methyl group at position 6 in the target compound offers simplicity and synthetic ease, whereas bulkier or deuterated groups may require specialized routes for marginal gains in stability .

Physicochemical Properties

Biological Activity

4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₈H₁₃ClN₂

- Molecular Weight : 172.65 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The compound may act as an antagonist or inhibitor, affecting pathways relevant to cancer, inflammation, and neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity :

- Neuropeptide Y Receptor Modulation :

- Enzyme Inhibition :

Case Studies

- Antitumor Studies :

- Neuropeptide Y Receptor Activity :

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-(2,2-dimethylcyclopropyl)-6-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : The 2-position chlorine atom on the pyrimidine ring can be replaced with a 2,2-dimethylcyclopropyl group via nucleophilic substitution. A precursor like 4,6-dichloro-2-methylpyrimidine (or derivatives) may react with a cyclopropane-containing nucleophile (e.g., Grignard or organozinc reagents). Temperature control (e.g., 0–60°C) and catalysts like Pd(0) or Cu(I) may enhance selectivity .

- Chlorination : If starting from a hydroxyl or methylthio precursor, chlorination using POCl₃ or PCl₅ under reflux conditions (80–120°C) can introduce the chloro group at the 4-position .

- Yield Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Monitor steric hindrance from the dimethylcyclopropyl group, which may necessitate prolonged reaction times or elevated temperatures .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous pyrimidines (e.g., 4-chloro-6-methylpyrimidine derivatives). The cyclopropane protons typically resonate at δ 0.8–1.5 ppm, while pyrimidine ring protons appear at δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and cyclopropane substituents .

- X-ray Crystallography : Resolve bond angles and spatial arrangement of the dimethylcyclopropyl group, which may exhibit unique strain effects .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste facilities. Avoid aqueous neutralization of chlorinated byproducts without proper ventilation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact. Decontaminate surfaces with ethanol or sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethylcyclopropyl group influence substitution reactivity at the 4-chloro position?

- Methodological Answer :

- Steric Effects : The bulky cyclopropane group at the 2-position may hinder nucleophilic attack at the 4-chloro site. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

- Electronic Effects : The electron-donating cyclopropane ring increases electron density at the pyrimidine ring, potentially accelerating SNAr reactions. Compare Hammett substituent constants (σ) to correlate reactivity with electronic profiles .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer :

- Data Validation : Cross-check DFT-calculated activation energies (e.g., using B3LYP/6-31G*) with experimental kinetic data. Adjust basis sets or solvent models (e.g., CPCM) to improve accuracy .

- Mechanistic Reassessment : If yields are lower than predicted, investigate side reactions (e.g., dimerization) via LC-MS or in-situ IR. Modify protecting groups or catalysts to suppress competing pathways .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen against kinase or receptor targets. Prioritize enzymes with hydrophobic binding pockets compatible with the cyclopropane group .

- In Vitro Assays : Test inhibition of kinases (e.g., Src/Abl) using fluorescence polarization or radiometric assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. Why might experimental melting points deviate from computational predictions for this compound?

- Methodological Answer :

- Polymorphism : Crystallographic variations (e.g., monoclinic vs. orthorhombic forms) can alter melting points. Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Impurity Interference : Residual solvents (e.g., DMF) or byproducts may depress melting points. Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.